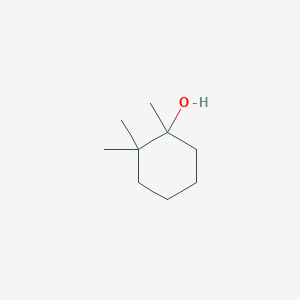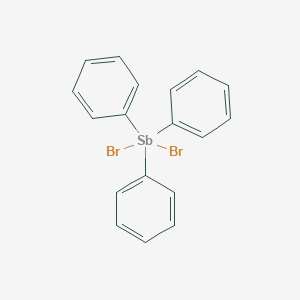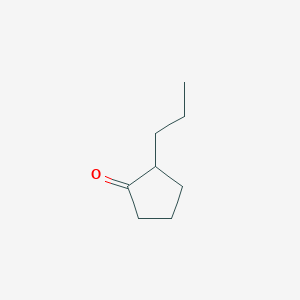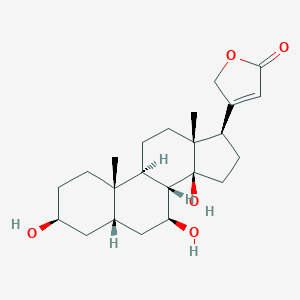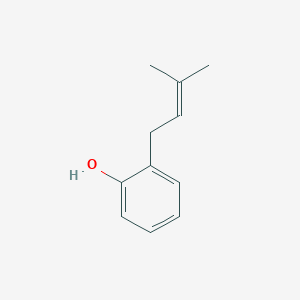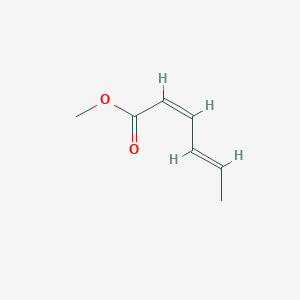
N,N'-Bis(dichloroacetyl)-N,N'-diethyl-1,4-xylylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(dichloroacetyl)-N,N'-diethyl-1,4-xylylenediamine, commonly referred to as DCDX, is a chemical compound used in scientific research. It is a derivative of xylylenediamine and is primarily used as a cross-linking agent for proteins and peptides. The compound has been studied extensively for its potential applications in drug delivery systems and as a tool for protein structure determination.
Mécanisme D'action
The mechanism of action of DCDX involves the formation of covalent bonds between proteins or peptides. The dichloroacetyl groups on DCDX react with amino groups on the proteins or peptides, forming stable amide bonds. This covalent linkage allows for the formation of protein complexes that can be studied using a variety of techniques.
Biochemical and Physiological Effects
DCDX has been shown to have minimal biochemical and physiological effects on cells and tissues. Studies have shown that the compound does not significantly alter protein function or cellular metabolism at the concentrations typically used in research experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DCDX in scientific research is its ability to cross-link proteins and peptides in a site-specific manner. The compound can be used to selectively cross-link specific amino acid residues, allowing for the study of protein structure and function in a highly controlled manner.
However, there are also limitations to the use of DCDX in lab experiments. The compound can be difficult to work with, as it is highly reactive and can cross-link proteins and peptides non-specifically if not used carefully. Additionally, the cross-linking reaction can be time-consuming and may require optimization for each individual protein or peptide of interest.
Orientations Futures
There are several potential future directions for the use of DCDX in scientific research. One area of interest is the development of new drug delivery systems based on DCDX cross-linking. The compound has been used to create stable protein-drug conjugates, which could be used for targeted drug delivery to specific tissues or cells.
Another potential future direction is the use of DCDX in the study of protein-protein interactions in complex biological systems. The compound could be used to selectively cross-link specific protein complexes, allowing for the study of complex signaling pathways and cellular processes.
Overall, DCDX is a valuable tool for scientific research, with a range of potential applications in protein structure determination, drug delivery, and the study of complex biological systems.
Méthodes De Synthèse
The synthesis of DCDX involves the reaction of 1,4-xylylenediamine with dichloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields DCDX as a white solid.
Applications De Recherche Scientifique
DCDX has been extensively studied for its potential applications in scientific research. One of the primary uses of DCDX is as a cross-linking agent for proteins and peptides. The compound can be used to covalently link two or more proteins or peptides together, allowing for the study of protein-protein interactions and the determination of protein structure.
Propriétés
Numéro CAS |
1477-20-9 |
|---|---|
Nom du produit |
N,N'-Bis(dichloroacetyl)-N,N'-diethyl-1,4-xylylenediamine |
Formule moléculaire |
C16H20Cl4N2O2 |
Poids moléculaire |
414.1 g/mol |
Nom IUPAC |
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-ethylamino]methyl]phenyl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C16H20Cl4N2O2/c1-3-21(15(23)13(17)18)9-11-5-7-12(8-6-11)10-22(4-2)16(24)14(19)20/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Clé InChI |
AEHLRHNHBHGHBT-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
SMILES canonique |
CCN(CC1=CC=C(C=C1)CN(CC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl |
Autres numéros CAS |
1477-20-9 |
Synonymes |
Win 13 099 Win 13099 Win-13099 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



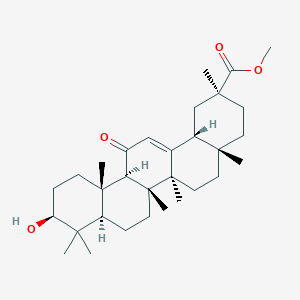
![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)

